molecular formula C28H32ClN3O8S B000178 Prochlorperazine dimaleate CAS No. 84-02-6

Prochlorperazine dimaleate

Cat. No.: B000178
CAS No.: 84-02-6
M. Wt: 606.1 g/mol
InChI Key: DSKIOWHQLUWFLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prochlorperazine maleate is a medication primarily used to treat severe nausea and vomiting, as well as certain psychiatric conditions such as schizophrenia and anxiety.

Mechanism of Action

Target of Action

Prochlorperazine Dimaleate primarily targets the D2 dopamine receptors in the brain . These receptors play a crucial role in the regulation of mood, behavior, cognition, and motor activity .

Mode of Action

this compound interacts with its targets by blocking the D2 dopamine receptors in the brain . This blocking action depresses the chemoreceptor trigger zone, which is involved in inducing nausea and vomiting . Additionally, it has been shown to block histaminergic, cholinergic, and noradrenergic receptors .

Biochemical Pathways

The blocking of D2 dopamine receptors by this compound affects various pathways in the central nervous system . This D2 blockade results in antipsychotic, antiemetic, and other effects .

Pharmacokinetics

The pharmacokinetic properties of this compound include its distribution, metabolism, and excretion . It has a volume of distribution of 22 L/kg, and it is primarily metabolized in the liver . The half-life of this compound is between 6 to 10 hours . Its bioavailability is approximately 15% .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of nausea and vomiting, and the short-term management of psychotic disorders such as generalized non-psychotic anxiety and schizophrenia . It also has sedative effects, which can lead to sleep stimulation .

Action Environment

Environmental factors such as light, temperature, and moisture can influence the action, efficacy, and stability of this compound . For instance, light can cause the degradation of the active pharmacophore of the drug . Moreover, the solid-state structure of the compound and the contribution of intermolecular bondings can affect its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Prochlorperazine maleate is synthesized through a multi-step chemical process. The synthesis typically begins with the preparation of the phenothiazine core, followed by the introduction of the piperazine side chain. The final step involves the formation of the maleate salt to enhance the compound’s stability and solubility.

    Phenothiazine Core Formation: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.

    Piperazine Side Chain Introduction: The piperazine side chain is introduced via nucleophilic substitution, where a chloroalkylamine reacts with the phenothiazine core.

    Maleate Salt Formation: The final product, prochlorperazine, is reacted with maleic acid to form prochlorperazine maleate.

Industrial Production Methods

Industrial production of prochlorperazine maleate involves large-scale chemical synthesis using the same basic steps as the laboratory synthesis but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Prochlorperazine maleate undergoes several types of chemical reactions, including:

    Oxidation: Prochlorperazine can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxide back to the thioether.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the phenothiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkyl halides are used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

Prochlorperazine maleate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of phenothiazines.

    Biology: Investigated for its effects on neurotransmitter pathways and receptor binding.

    Medicine: Extensively studied for its antiemetic and antipsychotic properties.

    Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control.

Comparison with Similar Compounds

Prochlorperazine maleate is often compared with other phenothiazines and antiemetic agents:

    Chlorpromazine: Similar in structure and used for similar indications but has a broader side effect profile.

    Promethazine: Primarily used as an antihistamine and sedative, with less antipsychotic activity.

    Metoclopramide: Another antiemetic with a different mechanism of action, primarily affecting serotonin receptors.

Prochlorperazine maleate is unique in its balance of antiemetic and antipsychotic properties, making it a versatile medication in both clinical and research settings .

If you have any more questions or need further details, feel free to ask!

Properties

CAS No.

84-02-6

Molecular Formula

C28H32ClN3O8S

Molecular Weight

606.1 g/mol

IUPAC Name

but-2-enedioic acid;2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine

InChI

InChI=1S/C20H24ClN3S.2C4H4O4/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;2*5-3(6)1-2-4(7)8/h2-3,5-8,15H,4,9-14H2,1H3;2*1-2H,(H,5,6)(H,7,8)

InChI Key

DSKIOWHQLUWFLG-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN1CCN(CC1)CCCN2C3=C(SC4=CC=CC=C24)C=CC(=C3)Cl.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Color/Form

Viscous liquid

melting_point

228 °C

Key on ui other cas no.

84-02-6

physical_description

Solid

Pictograms

Irritant

Purity

> 98%

solubility

73.3 [ug/mL] (The mean of the results at pH 7.4)
Freely soluble in alcohol, ether, chloroform
In water, 1.496X10-2 g/L (14.96 mg/L) at 24 °C
1.10e-02 g/L

Synonyms

Compazine
Edisylate Salt, Prochlorperazine
Edisylate, Prochlorperazine
Maleate, Prochlorperazine
Prochlorperazine
Prochlorperazine Edisylate
Prochlorperazine Edisylate Salt
Prochlorperazine Maleate
Salt, Prochlorperazine Edisylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prochlorperazine dimaleate
Reactant of Route 2
Reactant of Route 2
Prochlorperazine dimaleate
Reactant of Route 3
Prochlorperazine dimaleate
Reactant of Route 4
Prochlorperazine dimaleate
Reactant of Route 5
Prochlorperazine dimaleate
Reactant of Route 6
Prochlorperazine dimaleate
Customer
Q & A

Q1: How does prochlorperazine maleate exert its antiemetic effect?

A1: Prochlorperazine maleate acts primarily as a dopamine antagonist, blocking dopamine receptors in the chemoreceptor trigger zone (CTZ) of the brain, a region responsible for triggering nausea and vomiting. []

Q2: What is the primary mechanism of action for prochlorperazine maleate's antipsychotic effect?

A2: Prochlorperazine maleate's antipsychotic effect is attributed to its antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain, a region associated with emotions, motivation, and reward. []

Q3: What is the molecular formula and weight of prochlorperazine maleate?

A3: The molecular formula of prochlorperazine maleate is C20H24ClN3S•2C4H4O4, and its molecular weight is 606.10 g/mol. []

Q4: Are there any spectroscopic data available to characterize prochlorperazine maleate?

A4: Yes, studies have employed various spectroscopic techniques to characterize prochlorperazine maleate, including Fourier Transform Infrared Spectroscopy (FTIR) to identify functional groups and assess drug-excipient compatibility [, , , ], and UV-Vis spectrophotometry for quantitative analysis. [, , , , , ]

Q5: Have any studies explored the thermal properties of prochlorperazine maleate?

A5: Yes, differential scanning calorimetry (DSC) has been used to determine the melting point and evaluate potential drug-excipient interactions of prochlorperazine maleate. [, ]

Q6: What are the challenges associated with formulating prochlorperazine maleate?

A6: Prochlorperazine maleate belongs to Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability. This poses challenges in achieving desired dissolution rates and bioavailability. [, ]

Q7: What formulation strategies have been explored to enhance the bioavailability of prochlorperazine maleate?

A7: Numerous approaches have been investigated, including:

  • Fast-dissolving tablets: Utilizing superdisintegrants like crospovidone, croscarmellose sodium, and sodium starch glycolate to facilitate rapid disintegration and dissolution in the oral cavity. [, , , , ]
  • Sustained-release formulations: Employing hydrophilic polymers like hydroxypropyl methylcellulose (HPMC) and carbopol to control drug release over extended periods, potentially reducing dosing frequency and improving patient compliance. [, , , ]
  • Gastroretentive floating tablets: Incorporating gas-generating agents and polymers to create formulations that float in the stomach, prolonging gastric residence time and enhancing drug absorption. [, , ]
  • Mouth-dissolving films: Utilizing polymers like HPMC and plasticizers like glycerol to create thin films that dissolve rapidly in the mouth, offering improved convenience and patient acceptability. [, ]
  • Buccal patches: Designing patches that adhere to the buccal mucosa, allowing for direct drug absorption through the oral mucosa and bypassing first-pass metabolism. [, ]
  • Nanoemulsions and self-microemulsifying drug delivery systems (SMEDDS): Encapsulating prochlorperazine maleate in nano-sized droplets to improve solubility, enhance permeability, and enable targeted delivery. [, ]

Q8: What are the advantages of using a gastroretentive floating tablet for prochlorperazine maleate?

A8: Floating tablets can remain in the stomach for extended periods, leading to increased drug absorption, reduced dosing frequency, and potentially fewer side effects. [, ]

Q9: How do buccal patches enhance the bioavailability of prochlorperazine maleate?

A9: Buccal patches allow the drug to be absorbed directly into the bloodstream through the oral mucosa, bypassing first-pass metabolism in the liver, which can significantly reduce the effective dose and minimize side effects. [, ]

Q10: What analytical techniques are commonly used to quantify prochlorperazine maleate in pharmaceutical formulations?

A10:

  • UV-Vis spectrophotometry: This widely accessible technique is used for both single-component and multi-component analysis of prochlorperazine maleate, relying on its characteristic absorbance at specific wavelengths. [, , , , , ]
  • High-Performance Liquid Chromatography (HPLC): HPLC offers high sensitivity and selectivity for analyzing prochlorperazine maleate in complex matrices, such as pharmaceutical formulations and biological samples. Different detection methods, including UV and mass spectrometry, can be coupled with HPLC for enhanced sensitivity and specificity. [, , , ]

Q11: Have any studies focused on developing stability-indicating methods for prochlorperazine maleate?

A11: Yes, researchers have developed and validated stability-indicating HPLC methods to assess the stability of prochlorperazine maleate under various stress conditions, such as hydrolysis, oxidation, and photodegradation. This is crucial for ensuring the quality and shelf-life of pharmaceutical products containing prochlorperazine maleate. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.